molecular formula C17H17FN4O3 B6704358 N-[2-[5-[[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

N-[2-[5-[[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

Cat. No.: B6704358
M. Wt: 344.34 g/mol
InChI Key: OYXZUNKKUYZCNO-UHFFFAOYSA-N
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Description

N-[2-[5-[[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is a complex organic compound featuring multiple heterocyclic rings. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine, oxazole, and oxadiazole rings in its structure contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[2-[5-[[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3/c1-10(23)21-17(2,3)16-20-14(25-22-16)8-13-9-24-15(19-13)11-4-6-12(18)7-5-11/h4-7,9H,8H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXZUNKKUYZCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)C1=NOC(=N1)CC2=COC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[5-[[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide typically involves multi-step organic reactions. One common approach is the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The oxadiazole ring can be synthesized via cyclization of hydrazides with carboxylic acids or their derivatives. The final step often involves coupling these heterocyclic intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the desired product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[5-[[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the heterocyclic rings, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

N-[2-[5-[[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[2-[5-[[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine and heterocyclic rings enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-N-propan-2-yl-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide
  • N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide

Uniqueness

N-[2-[5-[[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide stands out due to its unique combination of oxazole and oxadiazole rings, which are less common in similar compounds

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